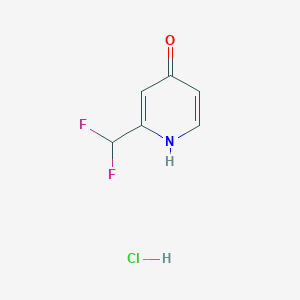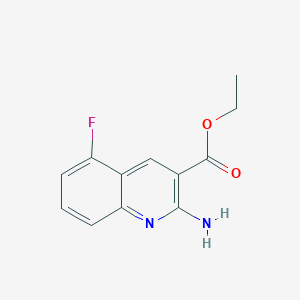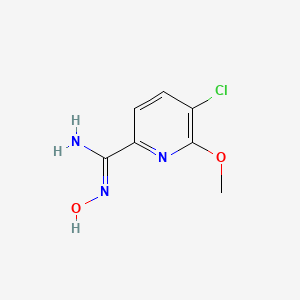
5-Chloro-N-hydroxy-6-methoxypicolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a picolinimidamide core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypicolinic acid.
Chlorination: The 6-methoxypicolinic acid is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group at the 5-position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) to introduce the hydroxy group.
Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Chloro-N-hydroxy-6-methoxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Oxidation of the hydroxy group results in the formation of 5-chloro-6-methoxypicolinone.
Reduction: Reduction of the chloro group yields 5-hydroxy-6-methoxypicolinimidamide.
Substitution: Substitution of the chloro group with an amine forms 5-amino-6-methoxypicolinimidamide.
科学的研究の応用
5-Chloro-N-hydroxy-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Chloro-6-methoxypicolinic acid: Similar structure but lacks the hydroxy and amidine groups.
6-Methoxypicolinimidamide: Lacks the chloro and hydroxy groups.
5-Chloro-N-hydroxy-2-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is unique due to the presence of both hydroxy and methoxy groups on the picolinimidamide core, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
5-chloro-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChIキー |
MCPZNXJTJOTMIX-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C=CC(=N1)/C(=N/O)/N)Cl |
正規SMILES |
COC1=C(C=CC(=N1)C(=NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
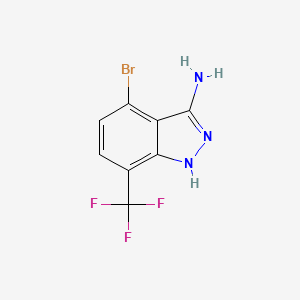

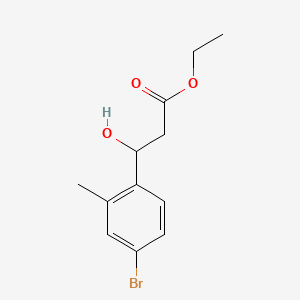
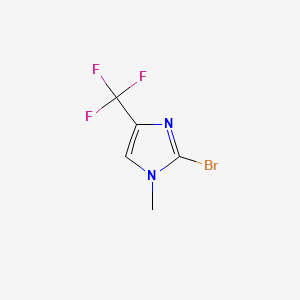
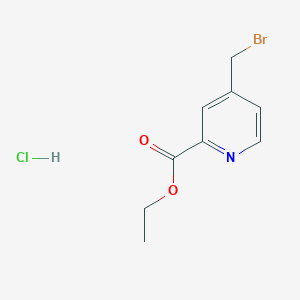
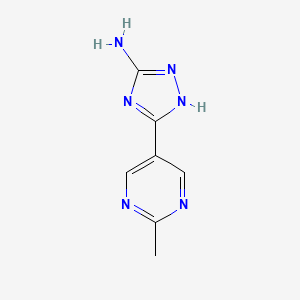
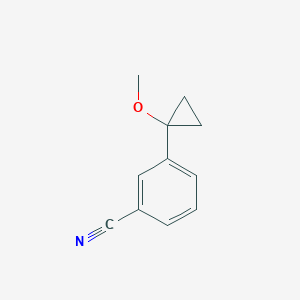
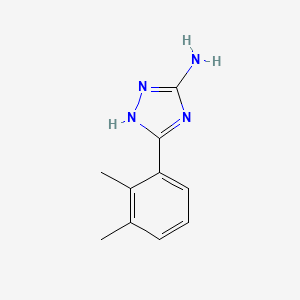
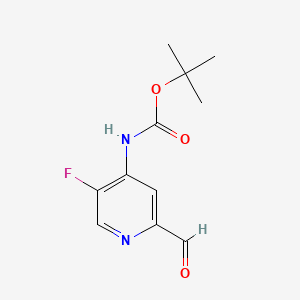
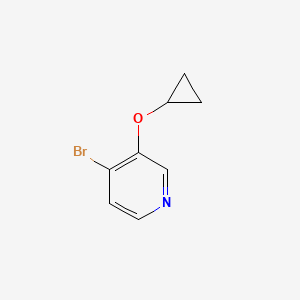
![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
